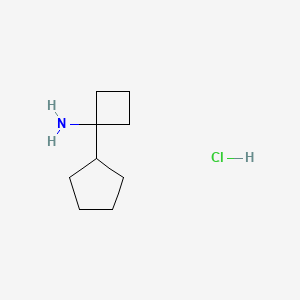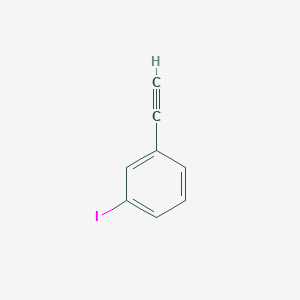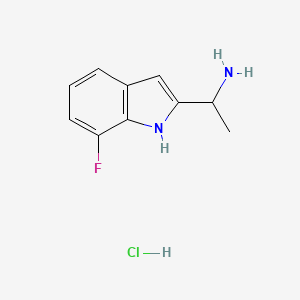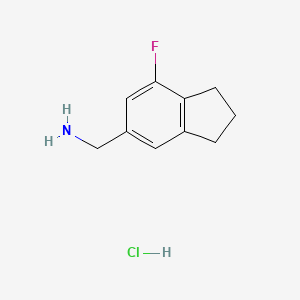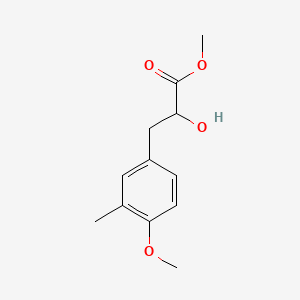
3-Amino-1-((1-methyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-((1-methyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one: is a heterocyclic compound that features both a pyrazole and a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-((1-methyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole is then alkylated using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the 1-position.
Formation of the Pyridinone Ring: The alkylated pyrazole is then reacted with a suitable precursor, such as 2-chloronicotinic acid, under basic conditions to form the pyridinone ring.
Amination: Finally, the compound is aminated using ammonia or an amine source to introduce the amino group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to modify the pyrazole or pyridinone rings, potentially leading to hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrogenated derivatives of the pyrazole or pyridinone rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Amino-1-((1-methyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-((1-methyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one
- 3-Amino-1-((1-ethyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one
- 3-Amino-1-((1-methyl-1h-pyrazol-5-yl)methyl)pyridin-2(1h)-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyrazole and a pyridinone ring. This combination of structural features gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
3-amino-1-[(1-methylpyrazol-4-yl)methyl]pyridin-2-one |
InChI |
InChI=1S/C10H12N4O/c1-13-6-8(5-12-13)7-14-4-2-3-9(11)10(14)15/h2-6H,7,11H2,1H3 |
InChI Key |
WUNAPVWNPYCFOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN2C=CC=C(C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


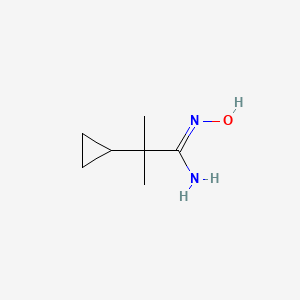
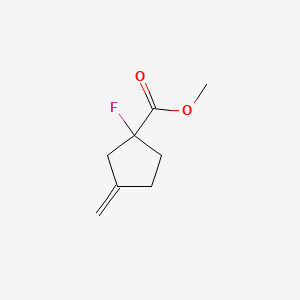
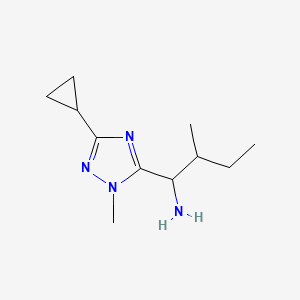
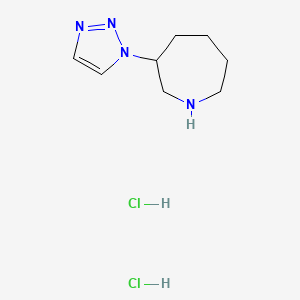
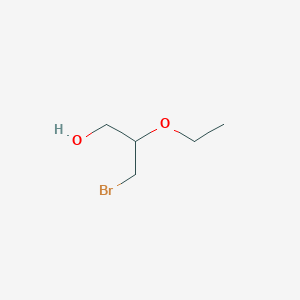
![1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13474301.png)
![[1,1'-Biphenyl]-4-ylmethanesulfonyl chloride](/img/structure/B13474308.png)
![Dimethyl[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]amine](/img/structure/B13474309.png)
![5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde](/img/structure/B13474311.png)
